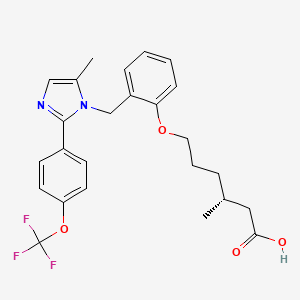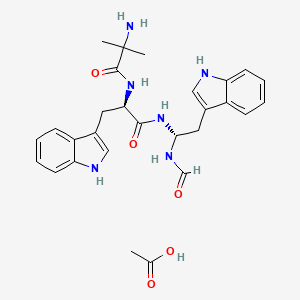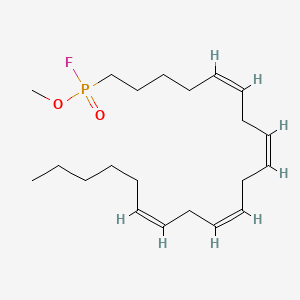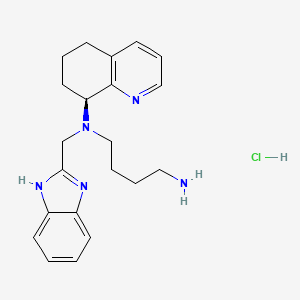
AMD-070 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMD-070 hydrochloride, also known as Mavorixafor hydrochloride, is an orally active, reversible, and selective CXCR4 (CD184, fusin) antagonist . It has an IC50 value of 13 nM against 100 pM 125I-SDF-1α for binding human CD+/CXCR4+ CEM-CCRF cells . It inhibits HIV-1 replication in cultures (IC50/host cells = 2 nM/MT-4 and 26 nM/PBMCs; T-tropic HIV-1NL4.3 strain) with no host cytotoxicity even at concentrations above 23 μM .
Synthesis Analysis
The synthesis of AMD-070 hydrochloride involves dissolving the compound of the Formula I in reagent grade methanol to generate a colorless solution. This solution is then diluted with water and aqueous hydrochloric acid is added .Molecular Structure Analysis
The molecular formula of AMD-070 hydrochloride is C21H28ClN5 . The molecular weight is 385.9 g/mol . The InChIKey is DBNMEMJSDAAGNZ-FYZYNONXSA-N .Chemical Reactions Analysis
AMD-070 hydrochloride is a potent, selective, and orally available CXCR4 antagonist. It has an IC50 value of 13 nM against CXCR4 125I-SDF binding, and also inhibits the replication of T-tropic HIV-1 (NL4.3 strain) in MT-4 cells and PBMCs with an IC50 of 1 and 9 nM, respectively .Physical And Chemical Properties Analysis
AMD-070 hydrochloride is a solid substance . It has a molecular weight of 385.94 . It is recommended to store it at -20°C .Aplicaciones Científicas De Investigación
Amiodarone hydrochloride (AMD) is used in the treatment of various cardiac tachyarrhythmias, including ventricular fibrillation and unstable ventricular tachycardia. A study aimed to improve its solubility and bioavailability, and reduce the food effect by creating an inclusion complex with sulfobutylether-β-cyclodextrin (SBE-β-CD). This complex significantly improved solubility and showed increased absorption not affected by food (Wang, Chen, & Ren, 2017).
In another context, amiloride hydrochloride (also abbreviated as AMD), was part of a study involving a three-component mixture for antihypertensive treatment. The research described spectrophotometric methods for resolving this mixture, highlighting the adaptability of AMD in various medical formulations (Abdel-Hay, Gazy, Hassan, & Belal, 2008).
A research paper explored the treatment of acid mine drainage (AMD) using nanofiltration membrane technology. This AMD, referring to a mining effluent, is different from the amiodarone hydrochloride but is relevant in environmental engineering applications (Aguiar et al., 2018).
Amiodarone hydrochloride's toxic effects on Schwann cells were investigated, suggesting its role in peripheral neuropathy. This study highlights the importance of understanding the side effects of AMD in neurological contexts (Niimi et al., 2016).
In cardiovascular applications, amiodarone hydrochloride showed similar improvements to nifekalant hydrochloride for 24-hour survival in cardiopulmonary arrest patients. This emphasizes its efficacy in emergency cardiac care (Amino et al., 2015).
Amiodarone hydrochloride was involved in a clinical trial for geographic atrophy secondary to age-related macular degeneration. This illustrates its potential application in ophthalmology (Rosenfeld et al., 2018).
Propiedades
IUPAC Name |
N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5.ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);1H/t19-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNMEMJSDAAGNZ-FYZYNONXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856161 |
Source


|
| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AMD-070 hydrochloride | |
CAS RN |
880549-30-4 |
Source


|
| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

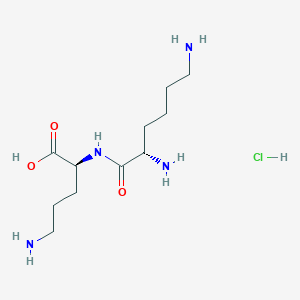
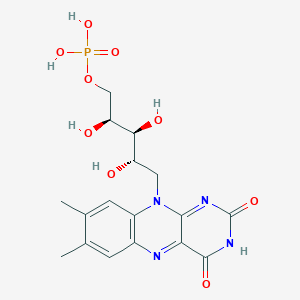

![N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide](/img/structure/B608784.png)
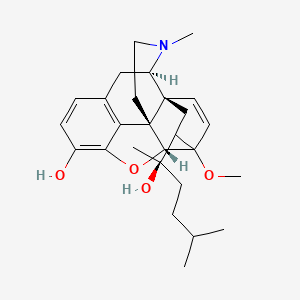
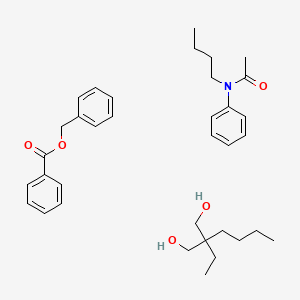
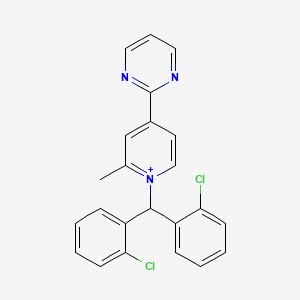
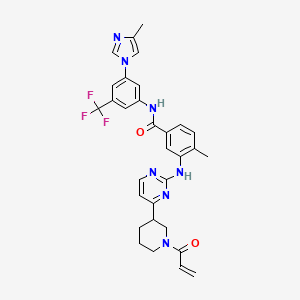
![(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B608796.png)
